Tricholine citrate
CAS No.: 546-63-4
Cat. No.: VC21352940
Molecular Formula: C11H19NO8-2
Molecular Weight: 293.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 546-63-4 |
---|---|
Molecular Formula | C11H19NO8-2 |
Molecular Weight | 293.27 g/mol |
IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
Standard InChI | InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |
Standard InChI Key | WRPUOFKIGGWQIJ-UHFFFAOYSA-K |
SMILES | C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES | C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Appearance | Solution |
Chemical Properties and Structure
Molecular Information
Tricholine citrate is an ester of citric acid with three choline molecules. Its complex molecular structure is characterized by multiple functional groups, making it an effective compound for various biochemical interactions.
Property | Value |
---|---|
Chemical Name | Tricholine citrate |
CAS Number | 546-63-4 |
Molecular Formula | C21H47N3O10 or C6H5O7.3C5H14NO |
Molecular Weight | 501.612 g/mol |
InChIKey | RPERJPYDELTDMR-UHFFFAOYSA-K |
Stereochemistry | ACHIRAL |
Optical Activity | NONE |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
The compound's SMILES notation (CN+(C)CCO.CN+(C)CCO.CN+(C)CCO.OC(CC([O-])=O)(CC([O-])=O)C([O-])=O) indicates its complex structure consisting of three choline groups attached to a citrate moiety .
Physical Characteristics
Tricholine citrate exhibits specific physical properties that influence its pharmaceutical applications and stability in various formulations.
Physical Property | Description |
---|---|
Appearance | Colorless to light brown colored solution with a characteristic odor |
Solubility | Miscible with water |
pH Range | Between 8.00 to 10.00 |
Boiling Point | 309.6°C at 760 mmHg |
Flash Point | 155.2°C |
Minimum Assay | 65.0% w/w |
These physical characteristics make tricholine citrate suitable for incorporation into various pharmaceutical formulations, particularly liquid preparations designed for liver-related conditions .
Synthesis and Production
Industrial Synthesis
The production of tricholine citrate involves a carefully controlled reaction process that determines the purity and efficacy of the final product.
The synthesis process consists of the following steps:
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Reacting citric acid with choline base solution at temperatures above 50°C
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Adjusting the pH of the solution above 8.5 to facilitate the reaction
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Decolorizing the resulting solution using a suitable decolorizing agent
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Filtering the product at temperatures below 40°C
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Distilling the filtrate in a distillation column to obtain high-purity tricholine citrate
This one-step process allows for simultaneous reaction and distillation, enhancing efficiency and yield of the final product . The reaction can be represented as:
Citric Acid + 3 Choline Base → Tricholine Citrate
The industrial production typically yields tricholine citrate with a purity of approximately 65% in water, which is the standard concentration used in pharmaceutical preparations .
Pharmacological Properties
Mechanism of Action
Tricholine citrate exhibits multiple mechanisms of action that contribute to its therapeutic efficacy in various conditions.
Tricholine citrate functions primarily as:
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A hepatoprotective agent by exerting lipotropic action in hepatic cells
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A bile acid-binding agent that removes excess bile acids from the body
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An agent that increases hepatobiliary flow, resulting in greater availability of bile in the gastrointestinal tract
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A compound that helps convert fat into essential phospholipids
Additionally, by functioning as a bile acid-binding agent, tricholine citrate causes the liver to utilize the body's cholesterol in producing bile acid, thus potentially contributing to lowered cholesterol levels .
Therapeutic Applications
Based on its pharmacological properties, tricholine citrate has been indicated for various therapeutic applications.
Condition | Role of Tricholine Citrate |
---|---|
Hepatic Disorders | Primary treatment and management of various liver conditions |
Asthma Symptoms in Adults | Reduction of pro-inflammatory and inflammatory mediators of the leukotriene pathway |
Tuberculosis | Adjuvant therapy to support liver function during treatment |
Malnutrition | Supportive treatment for liver function |
Hepatic Coma | Supportive treatment |
Hepatic Encephalopathy | Supportive treatment |
Fatty Liver Disease | Prevention and treatment |
Hepatotoxicity | Protection against drug-induced liver damage |
Tricholine citrate is also frequently used in combination with other compounds for treating undernutrition or anorexia, particularly in pediatric populations. Its role in increasing appetite and supporting liver function makes it valuable in comprehensive treatment approaches for these conditions .
Clinical Evidence and Research Findings
Efficacy in Liver Disorders
Clinical studies have demonstrated the efficacy of tricholine citrate in the management of liver disorders, particularly when combined with other hepatoprotective agents.
A notable study examining Trisoliv Syrup, which contains tricholine citrate along with andrographolides and sorbitol, showed significant improvement in liver function parameters. The results demonstrated a progressive decrease in SGPT/ALT (Serum Glutamic Pyruvic Transaminase/Alanine Aminotransferase) levels over an 8-week treatment period, as shown in the following table :
Timepoint | Mean SGPT/ALT (IU/L) | Standard Deviation | Mean Difference from Baseline | P-value | Statistical Significance |
---|---|---|---|---|---|
Baseline | 151.4 | 37.13 | - | - | - |
Week 2 | 124.2 | 29.99 | 27.17 | <0.0001 | Highly Significant |
Week 4 | 89.0 | 25.48 | 62.39 | <0.0001 | Highly Significant |
Week 6 | 54.46 | 18.29 | 96.93 | <0.0001 | Highly Significant |
Week 8 | 27.43 | 8.65 | 124.0 | <0.0001 | Highly Significant |
These findings indicate that formulations containing tricholine citrate can significantly improve liver function parameters in patients with liver disorders, with the most pronounced effects observed after 8 weeks of treatment .
Use in Nutritional Disorders
Tricholine citrate has also shown efficacy in the management of nutritional disorders, particularly when combined with appetite stimulants.
A Phase IV clinical study evaluated the efficacy and safety of a combination of cyproheptadine and tricholine citrate in the treatment of undernutrition or anorexia in infants and children. The study involved 322 patients, of whom 279 completed the full course of treatment .
The results demonstrated a significant improvement in both meal frequency and meal quantity:
In terms of appetite improvement, the study found a clear shift from lower to higher appetite categories:
The safety analysis revealed relatively few adverse events, with 38 episodes reported in 24 patients (8.60% of the total population). The most common adverse events were dizziness (17 episodes in 22 patients, 7.88%), dry mouth (13 episodes in 12 patients, 4.30%), and drowsiness (8 episodes in 8 patients, 2.86%) .
These findings suggest that formulations containing tricholine citrate, when combined with appropriate appetite stimulants, can effectively address nutritional disorders in pediatric populations with a favorable safety profile.
Pharmaceutical Formulations and Combinations
Common Therapeutic Combinations
Tricholine citrate is often formulated in combination with other therapeutic agents to enhance efficacy in specific conditions. Some notable combinations include:
Combination | Therapeutic Purpose |
---|---|
Tricholine citrate + Sorbitol | Treatment of fatty liver disease, hepatotoxicity, occasional constipation, and improvement of digestive health |
Cyproheptadine + Tricholine citrate | Management of undernutrition or anorexia, particularly in pediatric populations |
Silymarin + Tricholine citrate | Support for liver health in conditions like alcoholic liver disease, non-alcoholic fatty liver disease (NAFLD), viral hepatitis, and cirrhosis |
Cyproheptadine + Tricholine citrate + Sorbitol | Treatment of liver disorders, asthma symptoms, allergic reactions, seasonal allergies, and mild hives |
These combinations leverage the complementary effects of each component to address multiple aspects of the target conditions. For instance, in the combination of sorbitol and tricholine citrate, the sorbitol component (a laxative) helps counter the potential constipation that may occur as a side effect of tricholine citrate therapy .
Dosage Forms and Administration
Tricholine citrate is available in various pharmaceutical formulations designed for different routes of administration and patient populations.
Dosage Form | Route of Administration | Target Population |
---|---|---|
Oral tablets | Oral | Adults |
Oral syrup | Oral | Adults and pediatric patients |
Injectable solution | Intravenous | Adults requiring parenteral therapy |
System Affected | Adverse Effects |
---|---|
Gastrointestinal | Nausea, vomiting, upset stomach, diarrhea |
Neurological | Headache, dizziness, drowsiness |
Dermatological | Skin rash, sweating |
Other | Fishy body odor due to choline metabolites |
Most of these adverse effects are mild and transient, resolving with continued treatment or upon discontinuation of therapy. The fishy body odor is a unique side effect related to the metabolism of choline, which can be managed by increasing water intake .
Management of Adverse Effects
Several strategies can be employed to manage the adverse effects associated with tricholine citrate therapy:
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Gastrointestinal disturbances can be minimized by taking the medication with food or a glass of water
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The fishy body odor can be reduced by increasing water intake to help eliminate trimethylamine, the metabolite responsible for the odor
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Patients experiencing dizziness or drowsiness should avoid driving or operating heavy machinery until these effects subside
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In cases of severe adverse reactions, dose reduction or temporary discontinuation may be necessary
Healthcare providers should monitor patients regularly, especially during the initial phase of treatment, to detect and manage any adverse effects promptly .
Contraindications and Precautions
Contraindications
Tricholine citrate is contraindicated in specific patient populations due to potential risks or reduced efficacy.
Contraindication | Rationale |
---|---|
Hypersensitivity to choline or any components of the formulation | Risk of allergic reactions |
Renal impairment | The primary route of choline metabolite excretion is through the kidneys |
Trimethylaminuria | Genetic condition that may lead to more pronounced fishy body odor |
Patients with these conditions should avoid tricholine citrate or use it only under close medical supervision with appropriate dose adjustments .
Special Populations and Precautions
Certain patient populations require special consideration when using tricholine citrate.
Population | Precautions |
---|---|
Pregnant women | Safety not well-established; use only if clearly needed and under medical supervision |
Breastfeeding women | Safety not well-established; use only if clearly needed and under medical supervision |
Elderly patients | May require dose adjustments due to potential changes in liver and kidney function |
Patients with liver disease | May require careful monitoring despite being used to treat liver conditions |
Future Research Directions
Formulation Advancements
Advancements in pharmaceutical formulation technology offer opportunities to improve the delivery and efficacy of tricholine citrate:
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Development of extended-release formulations to reduce dosing frequency and improve patient adherence
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Creation of targeted delivery systems to enhance hepatic concentration and reduce systemic exposure
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Exploration of novel combinations with other therapeutic agents for synergistic effects
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Investigation of topical formulations for localized applications in inflammatory skin conditions
These formulation advancements could potentially enhance the therapeutic index of tricholine citrate and expand its applications to new therapeutic areas.
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